(R)-2-(Methylamino)propan-1-ol hydrochloride
Description
(R)-2-(Methylamino)propan-1-ol hydrochloride (CAS: 152230-64-3, C₄H₁₂ClNO, MW: 125.60 g/mol) is a chiral secondary alcohol featuring a methylamino group at the second carbon and a hydroxyl group at the first carbon of the propanol backbone . Its physicochemical properties include high water solubility (due to the hydrochloride salt) and stability at room temperature under controlled conditions .
Properties
IUPAC Name |
(2R)-2-(methylamino)propan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO.ClH/c1-4(3-6)5-2;/h4-6H,3H2,1-2H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLYDAGNAVKVBZ-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Methylamino)propan-1-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the reductive amination of acetone with methylamine, followed by the reduction of the resulting imine with a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in anhydrous conditions to prevent hydrolysis of the imine intermediate.
Industrial Production Methods
On an industrial scale, the production of ®-2-(Methylamino)propan-1-ol hydrochloride often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as the purification of the starting materials, the optimization of reaction conditions, and the isolation and crystallization of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-(Methylamino)propan-1-ol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: It can be reduced to form the corresponding amine or alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and sodium dichromate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Amines and alcohols.
Substitution: Various substituted amino alcohols and their derivatives.
Scientific Research Applications
Pharmaceutical Synthesis
One of the primary applications of (R)-2-(Methylamino)propan-1-ol hydrochloride is its role as an intermediate in the synthesis of pharmaceuticals. Notably, it is involved in the production of Duloxetine, a medication used to treat major depressive disorder and generalized anxiety disorder. The synthesis pathway includes the condensation of (R)-2-(Methylamino)propan-1-ol with other organic compounds to form more complex structures essential for therapeutic efficacy .
Chiral Resolution
The compound is also utilized in chiral resolution processes, which are crucial for the production of enantiomerically pure drugs. The ability to resolve racemic mixtures into their individual enantiomers allows for the development of drugs with improved safety and efficacy profiles . The diastereomeric salt formation method using optically active acids is one approach employed for this purpose .
Ligand Development
Research has demonstrated that (R)-2-(Methylamino)propan-1-ol hydrochloride can serve as a ligand in virtual screening processes aimed at discovering new drug candidates. Its ability to interact with various biological targets makes it a valuable component in computational drug design methodologies .
Biological Studies
The compound has been studied for its biological activities, including potential neuroprotective effects. Investigations into its mechanism of action may provide insights into new therapeutic strategies for neurological disorders .
Case Study 1: Synthesis of Duloxetine
A significant case study involves the synthesis of Duloxetine from (R)-2-(Methylamino)propan-1-ol hydrochloride. The process includes several steps:
- Condensation : The compound reacts with a naphthalene derivative.
- Demethylation : This step involves removing methyl groups to yield Duloxetine.
- Purification : The final product undergoes purification to achieve the desired optical purity.
This multi-step synthesis highlights the importance of (R)-2-(Methylamino)propan-1-ol hydrochloride as a critical precursor in pharmaceutical manufacturing .
Case Study 2: Chiral Resolution Techniques
Another notable study focused on developing efficient methods for resolving racemic mixtures of (R)-2-(Methylamino)propan-1-ol hydrochloride using optically active acids such as mandelic acid and tartaric acid. The study reported high yields and optical purities, demonstrating the effectiveness of these techniques in producing enantiomerically pure substances necessary for drug development .
Mechanism of Action
The mechanism of action of ®-2-(Methylamino)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The presence of both an amino group and a hydroxyl group allows it to form hydrogen bonds and other interactions with its targets, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound belongs to a broader class of amino alcohols, which are structurally and pharmacologically diverse. Below is a systematic comparison with key analogs:
Substituted Propanol Derivatives
a. (-)-Pseudoephedrine Hydrochloride (CAS: 345-78-8)
- Structure: (1R,2R)-2-(Methylamino)-1-phenylpropan-1-ol hydrochloride .
- Key Differences : Incorporates a phenyl ring at C1, enhancing lipophilicity and central nervous system (CNS) penetration.
- Pharmacology : Sympathomimetic decongestant acting via α-adrenergic receptor agonism .
- Stability : Stable in plasma, with established pharmacokinetic profiles .
b. d-Ephedrine Hydrochloride (CAS: 24221-86-1)
Comparison with Target Compound :
- The absence of a phenyl group in (R)-2-(Methylamino)propan-1-ol hydrochloride reduces lipophilicity, limiting CNS activity compared to pseudoephedrine or ephedrine .
Cathinone Derivatives
a. Methcathinone (MC) Hydrochloride
- Structure: 2-(Methylamino)-1-phenyl-1-propanone hydrochloride .
- Key Differences : Ketone group at C1 instead of hydroxyl, increasing lipophilicity and metabolic stability.
- Pharmacology : Potent dopamine reuptake inhibitor with neurotoxic effects at high doses .
b. 4-Fluoromethcathinone (4-FMC) Hydrochloride
Comparison with Target Compound :
- The hydroxyl group in the target compound reduces stimulant activity compared to cathinones, which exhibit pronounced psychostimulant effects due to β-keto functionality .
Heterocyclic Variants
a. (R)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Hydrochloride
Comparison with Target Compound :
Halogenated Derivatives
a. (R)-1-Amino-3-chloro-2-propanol Hydrochloride
Comparison with Target Compound :
Data Tables
Table 1: Structural and Pharmacological Comparison
Biological Activity
(R)-2-(Methylamino)propan-1-ol hydrochloride, a chiral compound with the chemical formula C₄H₁₂ClNO and CAS number 152230-64-3, has garnered attention for its potential biological activities, particularly concerning neurotransmitter systems. This article explores its biological activity, focusing on its interactions with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.
- Molecular Weight : Approximately 125.6 g/mol
- Solubility : Very soluble in water (up to 41.1 mg/ml)
- Chirality : Exists as a hydrochloride salt, enhancing stability and solubility
Preliminary studies indicate that (R)-2-(Methylamino)propan-1-ol hydrochloride may influence the central nervous system due to its structural similarity to other psychoactive compounds. It is hypothesized that the compound interacts with serotonin and dopamine receptors, which are critical in regulating mood and cognitive functions. However, further research is necessary to elucidate the specific mechanisms of action and therapeutic potential.
Biological Activity Overview
The biological activity of (R)-2-(Methylamino)propan-1-ol hydrochloride has been investigated in various contexts:
-
Neurotransmitter Interactions :
- Initial findings suggest binding affinity to serotonin and dopamine receptors.
- Potential applications in treating conditions related to neurotransmitter imbalances.
- Antiviral Properties :
-
Pharmaceutical Applications :
- The compound's unique structure and high solubility make it a promising candidate for pharmaceutical development, particularly in neuropharmacology.
Table 1: Comparative Binding Affinity of Similar Compounds
| Compound Name | CAS Number | Binding Affinity | Notes |
|---|---|---|---|
| (R)-2-(Methylamino)propan-1-ol hydrochloride | 152230-64-3 | TBD | Potential interactions with neurotransmitter receptors |
| Fluoxetine | 56296-78-7 | Moderate | SSRI with known effects on serotonin reuptake |
| Duloxetine | 117081-23-8 | High | SNRI used for depression and anxiety |
Research Insights
- Neuropharmacology : Research indicates that (R)-2-(Methylamino)propan-1-ol hydrochloride may affect mood regulation through its action on serotonin pathways. A study highlighted its potential role in modulating neurotransmitter levels, which could inform treatment strategies for mood disorders.
- Antiviral Activity : In a comparative study involving enantiomers of related compounds, the S-enantiomer showed significant antiviral activity against coxsackievirus B3 with an EC50 of 0.4 ± 0.15 μM, while the R-enantiomer exhibited no protective effects . This suggests that the stereochemistry of similar compounds plays a crucial role in their biological activity.
- Pharmaceutical Development : The synthesis methods for (R)-2-(Methylamino)propan-1-ol hydrochloride have been optimized for yield and purity, indicating its viability as a pharmaceutical intermediate . Its structural properties lend themselves well to modifications that could enhance its therapeutic efficacy.
Q & A
Q. What are the optimized synthetic routes for (R)-2-(Methylamino)propan-1-ol hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of (R)-2-(Methylamino)propan-1-ol hydrochloride involves multi-step pathways. Key steps include:
- Reductive amination : Using Fe/NHCl in methanol:water (1:1) at 70°C for 5 hours achieves selective reduction of intermediates (60.7% yield) .
- Chiral resolution : Enantiomeric purity is achieved via stereospecific crystallization or enzymatic resolution, as seen in analogous compounds like (1S,2R)-2-(dimethylamino)-1-phenylpropan-1-ol hydrochloride .
- Hydrochloride formation : Treatment with HCl in anhydrous solvents ensures salt stability.
Q. Critical Parameters :
Q. Which analytical techniques are most reliable for characterizing enantiomeric purity and structural integrity?
Methodological Answer:
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., Chiralpak IC) with mobile phases like hexane:isopropanol (80:20) .
- NMR Spectroscopy : H and C NMR confirm stereochemistry; δ 2.1–2.3 ppm (methylamino protons) and δ 50–60 ppm (C-Cl) are diagnostic .
- Polarimetry : Specific rotation ([α] = -15° to -25° in methanol) validates enantiomeric excess .
Validation : Cross-reference with X-ray crystallography for absolute configuration confirmation, as demonstrated in (1R,2S)-2-Methylamino-1-phenylpropan-1-ol hydrochloride .
Q. How should researchers ensure compound stability during biological sample analysis (e.g., plasma)?
Methodological Answer:
- Storage Conditions : Store plasma samples at -80°C; avoid freeze-thaw cycles (>3 cycles reduce stability by 15%) .
- Stabilizers : Add 1% sodium fluoride to inhibit enzymatic degradation.
- Analytical Validation : Use LC-MS/MS with deuterated internal standards (e.g., d-methylamino analogs) to correct for matrix effects .
Q. How can enantiomeric contamination be resolved in pharmacokinetic studies?
Methodological Answer:
- Chiral Derivatization : Use Marfey’s reagent (FDAA) to form diastereomers separable via reverse-phase HPLC .
- Dynamic Kinetic Resolution : Employ enzymes like lipase B (Candida antarctica) to selectively hydrolyze undesired enantiomers (e.g., 90% ee achieved in analogous amines) .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding affinities to chiral receptors, guiding purification strategies .
Case Study : Contamination by (S)-enantiomer in plasma samples was mitigated using β-cyclodextrin-based SPE cartridges, enhancing recovery to 98.5% .
Q. What strategies address contradictory bioactivity data in receptor-binding assays?
Methodological Answer:
- Orthogonal Assays : Combine radioligand binding (e.g., H-Dopamine displacement) with functional assays (cAMP modulation) to distinguish agonist/antagonist effects .
- Buffer Optimization : Use Tris-HCl (pH 7.4) with 5 mM Mg to stabilize receptor conformations, reducing false negatives .
- Meta-Analysis : Reconcile discrepancies by comparing datasets under standardized conditions (e.g., IC values normalized to protein concentration) .
Example : Conflicting α-adrenergic receptor affinities (1–10 μM range) were resolved by controlling temperature (25°C vs. 37°C) and eliminating DMSO >0.1% .
Q. How to design scalable synthetic routes without compromising stereochemical integrity?
Methodological Answer:
- Flow Chemistry : Continuous-flow reactors with immobilized catalysts (e.g., Pd/C) enhance reproducibility (95% conversion at 100°C, 10 bar H) .
- In Situ Monitoring : PAT tools (Raman spectroscopy) track enantiomeric excess in real-time, adjusting feed rates dynamically .
- Green Chemistry : Replace POCl with biodegradable phosphorylating agents (e.g., PO/DMF), reducing hazardous waste .
Case Study : Pilot-scale synthesis (10 kg batch) achieved 88% enantiomeric purity via enzymatic resolution (Candida rugosa lipase), validated by chiral GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
